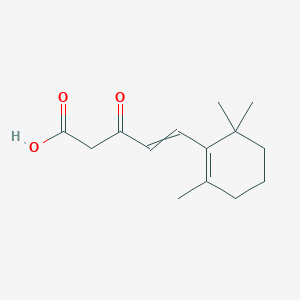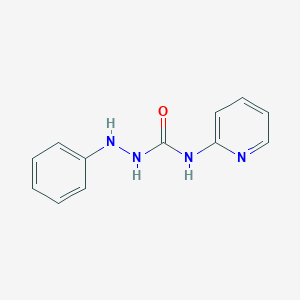
2-Phenyl-N-(pyridin-2-yl)hydrazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-N-(pyridin-2-yl)hydrazine-1-carboxamide is a chemical compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of both phenyl and pyridinyl groups attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-N-(pyridin-2-yl)hydrazine-1-carboxamide typically involves the reaction of phenylhydrazine with pyridine-2-carboxylic acid or its derivatives. One common method includes the following steps:
Esterification: Nicotinic acid is esterified to yield the corresponding ester.
Oxidation: The ester is oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide to generate the desired intermediate.
Final Reaction: The intermediate is reacted with phenylhydrazine in the presence of a suitable solvent and catalyst to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-N-(pyridin-2-yl)hydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and 3-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like trimethylsilyl cyanide and suitable catalysts.
Major Products: The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Phenyl-N-(pyridin-2-yl)hydrazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Phenyl-N-(pyridin-2-yl)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, altering their activity and function.
Pathways Involved: It affects various biochemical pathways, including those involved in oxidative stress, microbial inhibition, and cellular signaling.
Comparison with Similar Compounds
N-Phenyl-2-(pyridin-4-ylcarbonyl)hydrazine carboxamide: Similar in structure but with a different substitution pattern.
N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide: Exhibits higher activity against certain microbial strains.
Uniqueness: 2-Phenyl-N-(pyridin-2-yl)hydrazine-1-carboxamide is unique due to its specific combination of phenyl and pyridinyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
64164-91-6 |
|---|---|
Molecular Formula |
C12H12N4O |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
1-anilino-3-pyridin-2-ylurea |
InChI |
InChI=1S/C12H12N4O/c17-12(14-11-8-4-5-9-13-11)16-15-10-6-2-1-3-7-10/h1-9,15H,(H2,13,14,16,17) |
InChI Key |
ZOEACYRAVUGVIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


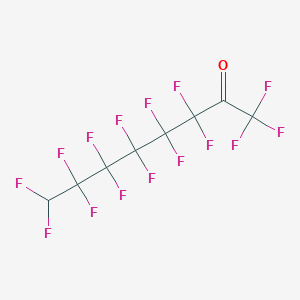
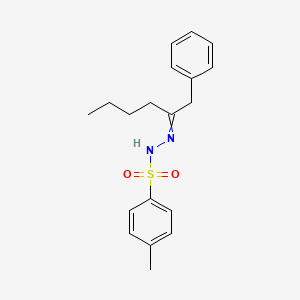
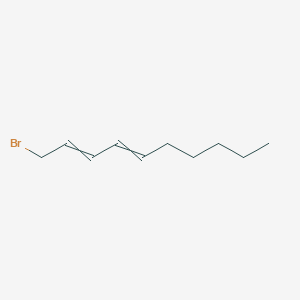
![3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol](/img/structure/B14494839.png)
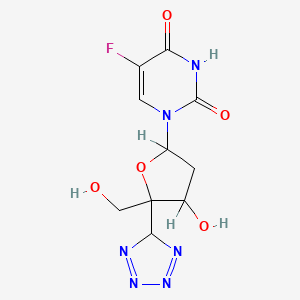
![[1-(Benzenesulfonyl)-1H-indol-2-yl][3-(1-hydroxyethyl)pyridin-4-yl]methanone](/img/structure/B14494851.png)
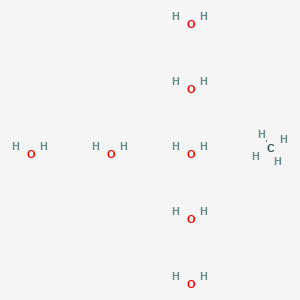
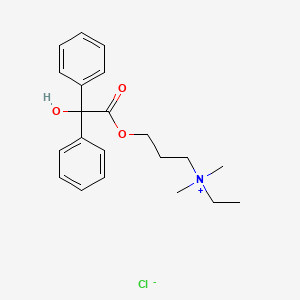
![(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14494883.png)
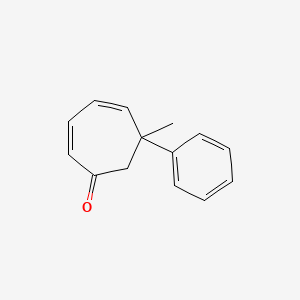
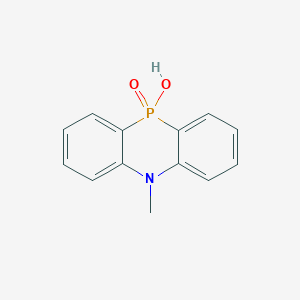

acetate](/img/structure/B14494907.png)
